1-(4-Propylphenyl)pyrrolidine-2,5-dione
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Overview
Description
“1-(4-Propylphenyl)pyrrolidine-2,5-dione” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, are described in the literature .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of pyrrolidine compounds is characterized by a five-membered nitrogen heterocycle . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine compounds can undergo a variety of chemical reactions. For instance, pyrrolidine-2,5-dione is a versatile scaffold, as demonstrated by Oktay et al., who prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine compounds can be influenced by various factors. For instance, the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates .Mechanism of Action
The mechanism of action of pyrrolidine compounds can vary depending on the specific compound and its biological target. For example, Beta-secretase 1 (BACE1) is the enzyme responsible for the proteolytic processing of the amyloid precursor protein (APP), which leads to the generation of amyloid-β (Aβ) peptides .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-propylphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-2-3-10-4-6-11(7-5-10)14-12(15)8-9-13(14)16/h4-7H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMRYNXZVZXBNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)N2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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